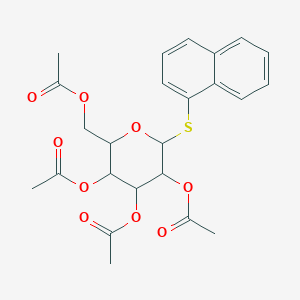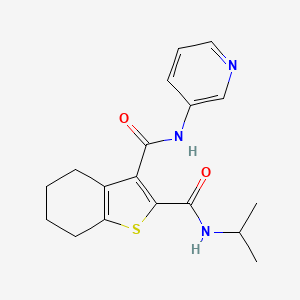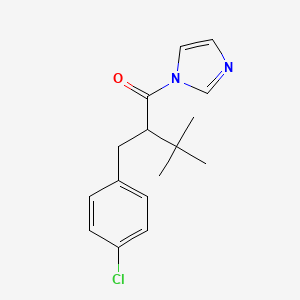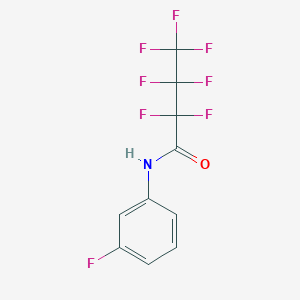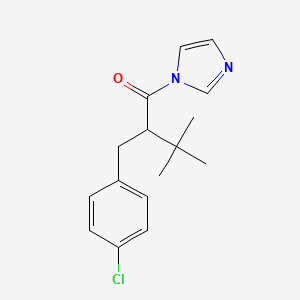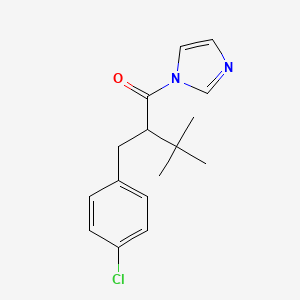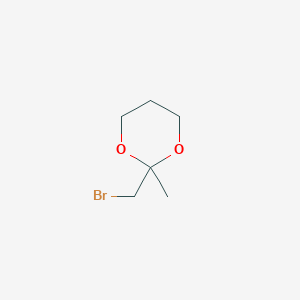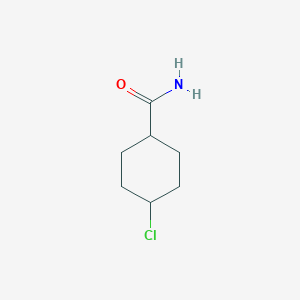
1,3-Cyclopentanedicarboxylic acid, dibutyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclopentanedicarboxylic acid, dibutyl ester is an organic compound with the molecular formula C13H22O4 It is an ester derivative of 1,3-cyclopentanedicarboxylic acid, where the carboxylic acid groups are esterified with butanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-cyclopentanedicarboxylic acid, dibutyl ester typically involves the esterification of 1,3-cyclopentanedicarboxylic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction can be represented as follows:
1,3-Cyclopentanedicarboxylic acid+2ButanolAcid Catalyst1,3-Cyclopentanedicarboxylic acid, dibutyl ester+2Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of azeotropic distillation can also be employed to remove water formed during the reaction, further driving the esterification process to completion.
化学反応の分析
Types of Reactions
1,3-Cyclopentanedicarboxylic acid, dibutyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1,3-cyclopentanedicarboxylic acid and butanol in the presence of an acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 1,3-Cyclopentanedicarboxylic acid and butanol.
Transesterification: A different ester and butanol.
Reduction: 1,3-Cyclopentanediol and butanol.
科学的研究の応用
1,3-Cyclopentanedicarboxylic acid, dibutyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
作用機序
The mechanism of action of 1,3-cyclopentanedicarboxylic acid, dibutyl ester largely depends on its hydrolysis to release 1,3-cyclopentanedicarboxylic acid and butanol. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which cleave the ester bond, releasing the parent acid and alcohol. This hydrolysis can occur under physiological conditions, making the compound useful in drug delivery systems where controlled release of the active ingredient is desired.
類似化合物との比較
Similar Compounds
Dibutyl phthalate: Another ester used as a plasticizer, but derived from phthalic acid.
Dibutyl sebacate: An ester of sebacic acid, also used as a plasticizer.
Diisobutyl phthalate: Similar to dibutyl phthalate but with isobutyl groups instead of butyl groups.
Uniqueness
1,3-Cyclopentanedicarboxylic acid, dibutyl ester is unique due to its cyclopentane ring structure, which imparts different physical and chemical properties compared to linear or aromatic esters. This structural difference can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other esters may not be as effective.
特性
CAS番号 |
4056-77-3 |
|---|---|
分子式 |
C15H26O4 |
分子量 |
270.36 g/mol |
IUPAC名 |
dibutyl cyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C15H26O4/c1-3-5-9-18-14(16)12-7-8-13(11-12)15(17)19-10-6-4-2/h12-13H,3-11H2,1-2H3 |
InChIキー |
SQXYSKZWZUMGMF-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1CCC(C1)C(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


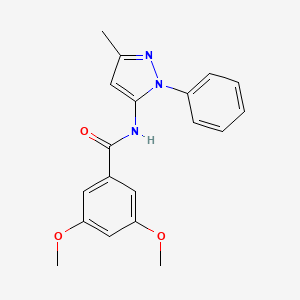
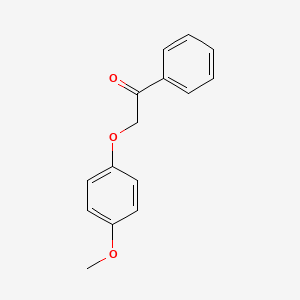
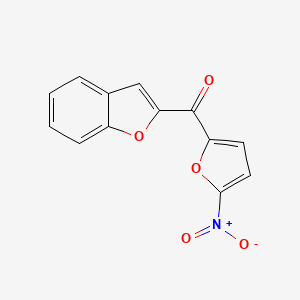
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
